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Introduction
ELN-441958 is a potent, selective, and competitive antagonist of the bradykinin B1 receptor

(B1R), a key mediator in chronic pain and inflammation.[1][2][3] The B1R is typically expressed

at low levels in healthy tissues but is significantly upregulated in response to tissue injury and

inflammatory stimuli.[4] Its activation by des-Arg⁹-bradykinin, a metabolite of bradykinin,

contributes to the maintenance of inflammatory responses and pain sensitization.[4] ELN-
441958 exhibits high affinity for the human B1R, with a reported Ki of 0.26 nM.[1][3] Notably,

this compound displays significant species-dependent potency, with higher affinity for primate

B1 receptors compared to rodent receptors.[2] It has demonstrated efficacy in a primate model

of inflammatory pain and possesses favorable pharmacokinetic properties, including high oral

bioavailability in rats and rhesus monkeys.[1][2]

These application notes provide a summary of the available preclinical data for ELN-441958,

including dosage and administration information, pharmacokinetic parameters, and detailed

protocols for in vivo efficacy studies and in vitro assays.
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Species Receptor Assay Parameter Value (nM)

Human Bradykinin B1

Radioligand

Binding (IMR-90

cells)

Ki 0.26

Human Bradykinin B1

Calcium

Mobilization

(IMR-90 cells)

KB 0.12 ± 0.02

Rhesus Monkey Bradykinin B1
Calcium

Mobilization
KB 0.24 ± 0.01

Rat Bradykinin B1
Calcium

Mobilization
KB 1.5 ± 0.4

Mouse Bradykinin B1
Calcium

Mobilization
KB 14 ± 4

Human Bradykinin B2

Calcium

Mobilization

(IMR-90 cells)

- >10,000

Data compiled from multiple sources.[1][2]

Preclinical Pharmacokinetics of ELN-441958

Specie
s

Route
Dose
(mg/kg
)

Tmax
(h)

Cmax
(µg/mL
)

t½ (h)
Vd
(L/kg)

CL
(L/h/kg
)

Oral
Bioava
ilabilit
y (%)

Rat IV 10 - - 1.7 2.7 0.96 57

Rat PO 10 2 1.2 - - - -

Rhesus

Monkey
IV 10 - - 3.9 2.7 0.49 High

Rhesus

Monkey
PO 10 3.3 3.6 - - - -
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Data compiled from MedchemExpress, citing Hawkinson JE, et al.[1]

Experimental Protocols
Protocol 1: Carrageenan-Induced Thermal Hyperalgesia
in Rhesus Monkeys
This protocol is based on the methodology used to demonstrate the in vivo analgesic efficacy

of ELN-441958.[1][2]

Objective: To assess the anti-hyperalgesic effect of ELN-441958 in a primate model of

inflammatory pain.

Materials:

ELN-441958

Vehicle for subcutaneous (s.c.) administration (e.g., sterile saline, or a formulation containing

DMSO, PEG300, and Tween-80, see Protocol 3)

Lambda-carrageenan (2% w/v in sterile saline)

Water bath maintained at 46°C

Male and female rhesus monkeys

Procedure:

Acclimatization and Baseline Measurement: Acclimatize the monkeys to the experimental

setup. Measure the baseline tail-withdrawal latency by immersing the distal 3-5 cm of the tail

in a 46°C water bath. The latency is the time taken for the monkey to withdraw its tail. A cut-

off time (e.g., 20 seconds) should be established to prevent tissue damage.

Induction of Hyperalgesia: Administer a subcutaneous injection of 0.1 mL of 2% carrageenan

into the terminal 3-5 cm of the tail to induce local inflammation and thermal hyperalgesia.

Drug Administration: Administer ELN-441958 (e.g., 1, 3, or 10 mg/kg) or vehicle via

subcutaneous injection 30 minutes before the carrageenan injection.
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Assessment of Thermal Hyperalgesia: Measure the tail-withdrawal latency at regular

intervals post-carrageenan injection (e.g., 30, 60, 120, 180, 240, and 300 minutes).

Data Analysis: The anti-hyperalgesic effect is measured as an increase in the tail-withdrawal

latency compared to the vehicle-treated group. The ED₅₀, the dose at which 50% of the

maximal effect is observed, can be calculated. For ELN-441958, the reported ED₅₀ in this

model is approximately 3 mg/kg s.c.[2]

Protocol 2: In Vitro Calcium Mobilization Assay
This protocol describes a method to evaluate the antagonist activity of ELN-441958 at the B1

receptor.

Objective: To determine the potency of ELN-441958 in inhibiting agonist-induced calcium

mobilization in cells expressing the bradykinin B1 receptor.

Materials:

IMR-90 human lung fibroblast cells (or other cell line endogenously or recombinantly

expressing the B1 receptor)

Cell culture medium (e.g., DMEM with 10% FBS)

Des-Arg¹⁰-kallidin (DAKD), a B1 receptor agonist

ELN-441958

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

Fluorometric imaging plate reader (FLIPR) or similar instrument

Procedure:

Cell Culture and Plating: Culture IMR-90 cells according to standard protocols. Plate the

cells in 96-well or 384-well black-walled, clear-bottom plates and grow to confluence.
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Dye Loading: On the day of the assay, remove the culture medium and load the cells with the

calcium-sensitive dye in assay buffer for a specified time (e.g., 60 minutes at 37°C),

according to the dye manufacturer's instructions.

Compound Preparation: Prepare serial dilutions of ELN-441958 in assay buffer.

Antagonist Incubation: Wash the cells with assay buffer to remove excess dye. Add the

different concentrations of ELN-441958 to the wells and incubate for a predetermined period

(e.g., 15-30 minutes) at room temperature or 37°C.

Agonist Stimulation and Measurement: Place the plate in the FLIPR instrument. Add a fixed

concentration of the B1 agonist DAKD (typically the EC₈₀ concentration) to all wells and

immediately measure the change in fluorescence, which corresponds to the change in

intracellular calcium concentration.

Data Analysis: The antagonist effect of ELN-441958 is determined by the reduction in the

DAKD-induced calcium signal. The data are typically fitted to a four-parameter logistic

equation to determine the IC₅₀, which can then be used to calculate the KB value using the

Cheng-Prusoff equation.

Protocol 3: Formulation of ELN-441958 for In Vivo
Administration
ELN-441958 is a poorly water-soluble compound, requiring a specific vehicle for in vivo

administration. The following are suggested solvent systems for achieving a clear solution.

Objective: To prepare a solution of ELN-441958 suitable for parenteral or oral administration in

preclinical studies.

Materials:

ELN-441958

Dimethyl sulfoxide (DMSO)

PEG300
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Tween-80

Saline (0.9% NaCl)

20% SBE-β-CD in Saline

Corn Oil

Formulation Options:

Aqueous Formulation 1:

Add solvents in the following order: 10% DMSO, 40% PEG300, 5% Tween-80, 45%

Saline.

Mix thoroughly after each addition.

This formulation can achieve a solubility of ≥ 2.5 mg/mL.[1]

Aqueous Formulation 2 (with cyclodextrin):

Add solvents in the following order: 10% DMSO, 90% (20% SBE-β-CD in Saline).

Mix thoroughly after each addition.

This formulation can also achieve a solubility of ≥ 2.5 mg/mL.[1]

Oil-based Formulation (for oral administration):

Add solvents in the following order: 10% DMSO, 90% Corn Oil.

Mix thoroughly after each addition.

This formulation can achieve a solubility of ≥ 2.5 mg/mL.[1]

Note: If precipitation occurs during preparation, gentle heating and/or sonication can be used to

aid dissolution.[1] The final concentration of DMSO should be kept as low as possible,

especially for long-term studies.
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Mandatory Visualizations
Signaling Pathway of Bradykinin B1 Receptor
Antagonism

des-Arg⁹-Bradykinin
(B1 Agonist)

Bradykinin B1 Receptor
(B1R)

Binds & Activates

Gαq/11
Activates

ELN-441958
Blocks

Phospholipase C
(PLC)

Activates
PIP2

Hydrolyzes

IP3

DAG

Endoplasmic
Reticulum

Binds to
Receptor

Protein Kinase C
(PKC)

Activates

Ca²⁺ Release
Induces

Downstream Signaling
(e.g., MAPK, NF-κB)

-> Inflammation & Pain

Click to download full resolution via product page

Caption: ELN-441958 blocks B1R, inhibiting Ca²⁺ mobilization and downstream inflammatory

signaling.

Experimental Workflow for In Vivo Efficacy Study
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Caption: Workflow for assessing ELN-441958 efficacy in a carrageenan-induced pain model.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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